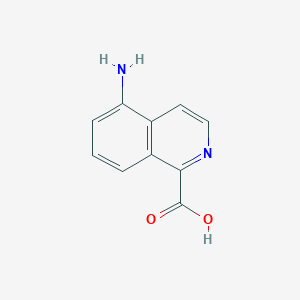

5-Aminoisoquinoline-1-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

90770-94-8 |

|---|---|

Molecular Formula |

C10H8N2O2 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

5-aminoisoquinoline-1-carboxylic acid |

InChI |

InChI=1S/C10H8N2O2/c11-8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-5H,11H2,(H,13,14) |

InChI Key |

NGBQVPOIXGREJI-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CN=C2C(=O)O)C(=C1)N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=O)O)C(=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Aminoisoquinoline 1 Carboxylic Acid and Its Structural Analogs

Established Direct Synthesis Routes

Direct synthesis routes for 5-Aminoisoquinoline-1-carboxylic acid are not prominently documented in the literature. The inherent reactivity and directing effects of the amino and carboxylic acid groups make a one-step construction of this specific isomer challenging. Therefore, multi-step syntheses are generally favored to achieve the precise substitution pattern.

Multi-Step Synthesis Pathways from Precursors

Multi-step pathways offer a more controlled and versatile approach to the synthesis of this compound and its analogs. These methods can be broadly categorized into the strategic introduction of functional groups onto the isoquinoline (B145761) core, the formation of the isoquinoline system through cyclization reactions, and the interconversion of functional groups on a precursor molecule.

This approach involves starting with a simpler isoquinoline derivative and introducing the amino and carboxylic acid groups in a stepwise manner. For instance, a bromo-substituted isoquinoline can serve as a versatile intermediate.

A plausible route could begin with the bromination of isoquinoline to introduce a bromine atom at the 5-position. Subsequent palladium-catalyzed cyanation could yield 5-cyanoisoquinoline. The nitrile group can then be hydrolyzed to a carboxylic acid, and a separate nitration reaction at the 5-position followed by reduction would introduce the amino group. However, controlling the regioselectivity of these multiple functionalization steps can be complex.

A more specific example from the literature involves the synthesis of substituted isoquinoline-1-carboxaldehyde thiosemicarbazones. nih.gov This suggests that a 5-aminoisoquinoline-1-carboxaldehyde could be a viable intermediate, which could then be oxidized to the corresponding carboxylic acid.

Classic cyclization reactions are fundamental to the synthesis of the isoquinoline core. The Bischler-Napieralski and Pictet-Spengler reactions are two of the most well-established methods. nrochemistry.comquimicaorganica.orgwikipedia.orgorganic-chemistry.orgwikipedia.orgquimicaorganica.org

Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline, which can then be aromatized. nrochemistry.comwikipedia.orgorganic-chemistry.org To synthesize this compound via this method, one would need to start with a suitably substituted β-phenylethylamine precursor containing a protected amino group at the meta-position of the phenyl ring and a precursor to the carboxylic acid at the C1 position.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. quimicaorganica.orgwikipedia.orgresearchgate.netnih.gov Similar to the Bischler-Napieralski reaction, the choice of a appropriately substituted β-arylethylamine is crucial for obtaining the desired 5-amino substitution pattern.

The following table provides a general overview of these classical reactions:

| Reaction | Precursors | Key Reagents | Intermediate/Product |

|---|---|---|---|

| Bischler-Napieralski | β-Arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | β-Arylethylamine and Aldehyde/Ketone | Acid catalyst (e.g., HCl, TFA) | Tetrahydroisoquinoline |

A highly effective strategy for the synthesis of this compound involves the use of a nitro-substituted precursor. The nitro group can be readily reduced to an amino group at a late stage of the synthesis.

A potential synthetic route starts with 5-nitroisoquinoline. This precursor can be converted to 5-nitroisoquinoline-1-carbonitrile. The hydrolysis of the nitrile group to a carboxylic acid yields 5-nitroisoquinoline-1-carboxylic acid. bldpharm.comchemguide.co.uk The final step is the reduction of the nitro group to an amine, which can be achieved using various reducing agents, such as stannous chloride or catalytic hydrogenation, to afford the target molecule, this compound. nih.govmdpi.com

The following table summarizes a plausible reaction sequence:

| Step | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 5-Nitroisoquinoline | e.g., KCN, DMS | 5-Nitroisoquinoline-1-carbonitrile |

| 2 | 5-Nitroisoquinoline-1-carbonitrile | Acid or base hydrolysis (e.g., H₂SO₄, NaOH) | 5-Nitroisoquinoline-1-carboxylic acid |

| 3 | 5-Nitroisoquinoline-1-carboxylic acid | Reduction (e.g., SnCl₂/HCl, H₂/Pd-C) | This compound |

Modern Synthetic Techniques for Enhanced Efficiency

Modern synthetic chemistry aims to improve efficiency, reduce waste, and simplify reaction procedures. One-pot syntheses are a prime example of this trend.

While a specific one-pot synthesis for this compound is not widely reported, the principles of one-pot reactions can be applied to streamline the multi-step pathways. For instance, a tandem reaction that combines the formation of the isoquinoline ring with subsequent functional group manipulations in a single reaction vessel could be envisioned.

One-pot protocols have been developed for the synthesis of related amino-functionalized isoquinoline derivatives. nih.gov For example, tandem cyclization strategies involving o-cyanobenzaldehydes and o-phenylenediamines have been reported to produce complex fused isoquinoline systems. nih.gov Chemoenzymatic one-pot processes have also been developed for the synthesis of tetrahydroisoquinolines, highlighting the move towards milder and more sustainable synthetic methods. mdpi.com These modern approaches could potentially be adapted for the synthesis of this compound by carefully selecting the starting materials and reaction conditions.

Catalytic Synthesis Protocols

The synthesis of isoquinoline derivatives, including those with amino and carboxylic acid functionalities, heavily relies on transition-metal catalysis. These methods offer high efficiency and control, enabling the construction of the heterocyclic core and the introduction of specific functional groups.

Rhodium(III)-catalyzed reactions, for instance, have been successfully used for the synthesis of 1-aminoisoquinolines through C–H/N–H bond functionalization of aryl amidines with specific ketones under mild conditions. acs.org Similarly, Rh(III)-catalyzed C-H activation and annulation strategies can produce functionalized isoquinolone derivatives from simple starting materials like benzamides and acetylenes. mdpi.com

A particularly relevant strategy for introducing the 1-carboxylic acid moiety is catalytic carbonylation. This process involves the incorporation of carbon monoxide (CO) into an organic substrate, typically an aryl halide, using a metal catalyst. mdpi.com Palladium-catalyzed carbonylation reactions are a powerful tool for converting aryl halides into carboxylic acid derivatives such as esters and amides. mdpi.compsu.edu Research has demonstrated the high efficiency and regioselectivity of these reactions. For example, the palladium-catalyzed aminocarbonylation of 5,7-diiodo-8-benzyloxyquinoline was shown to proceed with high regioselectivity, yielding the 5-carboxamido derivative while leaving the 7-iodo group intact for potential further functionalization. mdpi.com This highlights a viable catalytic route to introduce a carbonyl group at a specific position on a substituted quinoline (B57606) ring.

Cobalt catalysts have also been employed for the direct carbonylation of C-H bonds. psu.edunih.gov In one method, aminoquinoline benzamides undergo cobalt-catalyzed carbonylation at room temperature, using oxygen from the air as the oxidant and a manganese co-catalyst. psu.edunih.gov This reaction demonstrates high functional group tolerance, accommodating bromo, nitro, cyano, and ester groups. nih.gov

Table 1: Examples of Catalytic Carbonylation for Isoquinoline and Quinoline Scaffolds

Catalyst System Substrate Product Type Key Findings Reference Pd(OAc)₂ / Phosphine Ligand 5,7-Diiodo-8-benzyloxyquinoline 5-Carboxamido-7-iodo-8-benzyloxyquinoline Highly regioselective carbonylation at the C5 position over the C7 position. researchgate.net Co(acac)₂ / Mn(OAc)₃ Aminoquinoline Benzamides Imides (from ortho-carbonylation) Direct C-H bond carbonylation at room temperature with high functional group tolerance. [8, 10] [Cp*RhCl₂]₂ Benzamides and Internal Acetylenes Isoquinolone Derivatives Regioselective [4+2] annulation via C-H activation. mdpi.com

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, increase product yields, and improve energy efficiency compared to conventional heating methods. nih.govresearchgate.net This technology has been widely applied to the synthesis of nitrogen-containing heterocyclic compounds, including derivatives of quinoline and isoquinoline.

While a direct microwave-assisted synthesis for 5-aminoisooquinoline-1-carboxylic acid is not prominently documented, the application of this technology to analogous systems demonstrates its potential utility. For example, microwave irradiation has been used to drive intramolecular cyclization reactions to form pyrimido[4,5-b]quinolines, significantly reducing reaction times from hours to minutes. nih.gov In a comparison, a conventional heating method required 60 minutes, whereas the microwave-assisted approach achieved a higher yield in just 10 minutes. nih.gov

Microwave energy also facilitates multi-component reactions, which allow for the construction of complex molecules in a single step. An efficient, catalyst-free, one-pot synthesis of quinoline-based dihydropyridopyrimidines and dihydropyrazolopyridines was achieved by irradiating a mixture of a formyl-quinoline derivative, a primary heterocyclic amine, and a cyclic 1,3-diketone. unf.edu Similarly, other researchers have reported excellent yields (91-98%) for pyrazolo-[3,4-b]-quinoline derivatives using microwave-assisted procedures. nih.gov These examples underscore the capacity of microwave assistance to drive the efficient formation of complex heterocyclic frameworks that are structurally related to the isoquinoline core.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference Intramolecular Cyclization (Pyrimido[4,5-b]quinolines) 60 min 10 min Yield increased from 70% to 80% psu.edu Three-Component Synthesis (Chalcones) 24 h 13 min Yield increased from 58% to 87% mdpi.com Three-Component Synthesis (Pyrazolo[1,5-a]pyrimidines) Not specified 15 min Good isolated yields (90-95%) nih.gov

Chemo- and Regioselective Synthesis Considerations

The synthesis of a multifunctional compound like 5-aminoisooquinoline-1-carboxylic acid presents significant challenges in chemo- and regioselectivity. It is essential to control where each functional group is installed on the aromatic scaffold.

Regioselectivity refers to the control of reaction at one specific position over other possible positions. Transition metal-catalyzed C-H activation has become a cornerstone for the regioselective functionalization of quinolines and isoquinolines. mdpi.comnih.gov The site of functionalization can often be controlled by the catalyst system, the reaction conditions, or the presence of directing groups. mdpi.com A directing group temporarily coordinates to the metal catalyst, bringing it into close proximity with a specific C-H bond and thereby favoring its activation over others. The aminoquinoline moiety itself has been used as an effective directing group to guide the carbonylation of C-H bonds in attached benzamides, leading to the formation of imides with high selectivity. psu.edunih.gov

A powerful demonstration of regioselectivity is seen in the palladium-catalyzed aminocarbonylation of 5,7-diiodo-8-benzyloxyquinoline. mdpi.com In this reaction, the carbonylation occurred exclusively at the C5 position, even though a chemically similar iodo-substituent was present at the C7 position. This selectivity is crucial for building complex molecules where different positions must be functionalized in a specific order.

Chemoselectivity , the ability to react with one functional group in the presence of other different functional groups, is equally critical. For instance, in a molecule that already contains an amino group, any subsequent reaction to introduce the carboxylic acid must not affect the existing amine. The catalytic carbonylation of aryl halides is often highly chemoselective, tolerating a wide array of other functional groups, including nitro, cyano, and ester moieties, as demonstrated in cobalt-catalyzed systems. nih.gov The development of synthetic methods that are both chemo- and regioselective is paramount for the efficient construction of specifically substituted isoquinolines. nih.govmdpi.commdpi.com

Chemical Reactivity and Mechanistic Transformations of 5 Aminoisoquinoline 1 Carboxylic Acid

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group is a key site for a variety of chemical transformations, allowing for the formation of esters, amides, and other derivatives. Its reactivity can be modulated through various activation strategies.

Esterification of 5-Aminoisoquinoline-1-carboxylic acid can be achieved through several standard protocols. The direct, acid-catalyzed reaction with an alcohol, known as Fischer esterification, is a common method. Alternatively, the carboxylate salt can be reacted with an alkyl halide. The synthesis of related compounds, such as methyl 3-aminoquinoline-5-carboxylate, involves the hydrolysis of the ester to yield the carboxylic acid, demonstrating the reversible nature of this transformation.

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine to form an amide bond. While direct condensation is possible, it typically requires high temperatures to drive off water. More commonly, the carboxylic acid is activated first to facilitate amide bond formation under milder conditions, a strategy detailed in section 3.1.3.

Table 1: Representative Esterification and Amidation Conditions

| Reaction Type | Reagents & Conditions | Product Type |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl 5-aminoisoquinoline-1-carboxylate |

| Amidation (Direct) | Primary or Secondary Amine, High Temperature (>150°C) | N-substituted 5-aminoisoquinoline-1-carboxamide |

| Amidation (Activated) | Amine, Coupling Agent (e.g., HATU, DIC), Base (e.g., DIPEA), Room Temp | N-substituted 5-aminoisoquinoline-1-carboxamide |

The removal of the carboxylic acid group from an aromatic ring system like isoquinoline (B145761) is generally a challenging transformation that does not occur spontaneously. Decarboxylation typically requires forcing conditions, such as high heat, sometimes in the presence of a copper catalyst. In some synthetic sequences involving related isoquinoline esters, decarboxylation can occur as a subsequent step after a Claisen condensation, driven by the stability of the resulting carbanion intermediate. thieme-connect.de

To overcome the moderate reactivity of the carboxylic acid and avoid harsh reaction conditions, particularly in the synthesis of complex molecules, various activation strategies are employed. nih.gov These methods convert the hydroxyl portion of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by amines or alcohols.

A common strategy is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly electrophilic acyl chloride readily reacts with nucleophiles.

For more sensitive substrates, a wide array of peptide coupling reagents are used. These reagents generate an activated intermediate in situ. For instance, carbodiimides such as 1,3-diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. google.com To improve efficiency and minimize side reactions like racemization in chiral systems, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. Other common coupling agents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.gov

Table 2: Common Carboxylic Acid Activation Reagents for Amide Coupling

| Reagent Class | Example(s) | Mechanism |

| Carbodiimides | DIC (1,3-Diisopropylcarbodiimide), DCC (Dicyclohexylcarbodiimide) | Forms a reactive O-acylisourea intermediate. google.com |

| Uronium/Aminium Salts | HATU, HBTU nih.gov | Forms an activated ester intermediate, often with HOBt or HOAt. |

| Phosphonium (B103445) Salts | BOP, PyBOP | Forms an activated phosphonium ester intermediate. |

| Halogenating Agents | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Forms a highly reactive acyl chloride. |

Reactivity at the Amino Group

The primary amino group at the 5-position is nucleophilic and serves as a handle for introducing a wide range of substituents onto the isoquinoline core.

The amino group of 5-aminoisoquinoline (B16527) readily undergoes acylation when treated with activated carboxylic acid derivatives. nih.gov Reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) yields the corresponding N-acyl-5-aminoisoquinoline derivative. Similarly, the amino group can be reacted with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base to form stable sulfonamides. google.com This reactivity allows for the attachment of various side chains and functional groups to the isoquinoline system. google.com

Table 3: Examples of Acylation Reactions at the Amino Group

| Acylating Agent | Reagent Class | Product |

| Acetyl Chloride | Acyl Halide | N-(1-carboxyisoquinolin-5-yl)acetamide |

| Acetic Anhydride | Acid Anhydride | N-(1-carboxyisoquinolin-5-yl)acetamide |

| Benzenesulfonyl Chloride | Sulfonyl Halide | N-(1-carboxyisoquinolin-5-yl)benzenesulfonamide |

Alkylation of the primary amino group can be achieved using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as potential over-alkylation to form a quaternary ammonium (B1175870) salt if a strong alkylating agent is used.

A competing site of reactivity is the nitrogen atom of the isoquinoline ring itself. As a heterocyclic amine, this nitrogen is also nucleophilic and can be alkylated by electrophiles like methyl iodide. This reaction leads to the formation of a quaternary 5-amino-2-alkylisoquinolinium salt. The relative propensity for N-alkylation at the amino group versus quaternization of the ring nitrogen depends on factors such as the steric hindrance around each nitrogen atom, the nature of the alkylating agent, and the reaction conditions. nih.gov

Nucleophilicity Investigations

The nucleophilicity of the amino group is most commonly demonstrated through acylation and alkylation reactions. Acylation, for instance, leads to the formation of the corresponding amide. While direct condensation with carboxylic acids to form amides often requires high temperatures, typically above 160°C, standard acylation methods using more reactive acylating agents proceed under milder conditions. youtube.com

Table 1: Representative Nucleophilic Reactions of the Amino Group

| Reaction Type | Reagent | Product Structure | Description |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) |  | The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride to form an N-acetylated derivative (an amide). |

| Alkylation | Methyl Iodide (CH₃I) | isoquinoline-1-carboxylic+acid) | A classic SN2 reaction where the amino group attacks the methyl group of methyl iodide, displacing the iodide ion to form a secondary amine. Further alkylation is possible. |

Reactivity of the Isoquinoline Ring System

The reactivity of the isoquinoline core in this compound is dictated by a complex interplay of electronic effects from its substituents and the inherent properties of the bicyclic heteroaromatic system.

Nucleophilic Aromatic Substitution (Theoretical Aspects)

The electron-deficient nature of the pyridine ring makes the isoquinoline nucleus inherently susceptible to nucleophilic attack, particularly at the C-1 and C-3 positions. thieme-connect.de In the case of this compound, the electron-withdrawing carboxylic acid at C-1 would theoretically enhance the electrophilicity of this position, making it highly activated towards nucleophilic substitution should a suitable leaving group be present. However, the electron-donating amino group at C-5 on the adjacent ring would have an opposing, albeit weaker, deactivating effect on the ring's susceptibility to nucleophilic attack. Reactions characteristic of electron-deficient heterocycles, such as the Chichibabin amination, typically occur at the C-1 position of isoquinoline. iust.ac.ir

Table 2: Theoretical Reactivity of the Isoquinoline Ring

| Position | Reaction Type | Predicted Reactivity | Rationale |

|---|---|---|---|

| C-1 | Nucleophilic Substitution | High (if derivatized) | Strongly activated by the adjacent ring nitrogen and the C-1 electron-withdrawing carboxyl group. thieme-connect.de |

| C-4 | Alkylation (under acidic conditions) | Moderate | Methods have been developed for C-4 alkylation of isoquinolines via temporary dearomatization. acs.org |

| C-6, C-8 | Electrophilic Substitution | Favored | These positions are ortho and para to the powerful activating amino group at C-5. |

Oxidation-Reduction Pathways

The this compound molecule possesses multiple sites susceptible to both oxidation and reduction. The heterocyclic ring can be reduced to form the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) derivative, a common structural motif in natural products. thieme-connect.de The amino group itself is also susceptible to oxidation, although this can lead to complex product mixtures or polymerization.

Radical reactions, such as those following the Minisci-type mechanism, are known to be highly selective for the C-1 position in protonated isoquinolines. thieme-connect.de Modern photochemical methods have expanded the scope of such transformations. For example, a visible light-mediated C-H hydroxyalkylation of isoquinolines has been reported, which proceeds through a radical path involving single-electron transfer (SET) to generate the key radical intermediate. nih.gov This highlights a non-traditional pathway for functionalizing the isoquinoline core. nih.gov

Cyclocondensation and Cyclization of Derivatives

The functional groups of this compound serve as valuable handles for constructing more complex, fused heterocyclic systems. The amino group can be acylated by a molecule containing a second reactive moiety, which can then undergo an intramolecular cyclization reaction onto the isoquinoline ring. Similarly, the carboxylic acid can be converted into derivatives like esters or amides, which can then participate in cyclocondensation reactions. A well-established method for synthesizing isoquinoline systems, the Bischler-Napieralski reaction, involves the cyclization of an N-acylated phenethylamine (B48288) derivative, demonstrating the utility of an amine in forming the isoquinoline ring system itself. researchgate.net This same principle can be applied to derivatives of this compound to build additional rings.

Functional Group Compatibility Studies in Complex Reactions

The presence of an acidic carboxylic acid, a basic primary amine, and a basic ring nitrogen within the same molecule presents significant challenges for functional group compatibility in complex, multi-step syntheses. The molecule's reactivity is highly dependent on the pH of the reaction medium. In strongly acidic conditions, both the ring nitrogen and the exocyclic amino group will be protonated, which significantly deactivates the entire aromatic system towards electrophilic attack. iust.ac.ir

To achieve selectivity in reactions, the use of protecting groups is often essential. The primary amino group can be protected as an amide (e.g., using acetyl or tert-butoxycarbonyl (Boc) groups), and the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) to prevent their interference in a desired transformation at another site. Furthermore, the carboxylic acid at the C-1 position is susceptible to decarboxylation under certain thermal or chemical conditions, a reaction pathway that can be either an undesirable side reaction or a planned synthetic step, as seen in variations of the Hammick reaction. thieme-connect.de

Derivatization Strategies for Advanced Chemical and Analytical Applications

Introduction of Spectroscopic Reporter Groups

The inherent structure of 5-Aminoisoquinoline-1-carboxylic acid contains a chromophoric isoquinoline (B145761) ring system, but its native detection characteristics can be significantly enhanced by the covalent attachment of other reporter groups. This is particularly useful for increasing sensitivity and selectivity in analytical assays.

The isoquinoline ring system of the molecule naturally absorbs ultraviolet (UV) light. However, for enhanced detection using UV-Visible (UV-Vis) spectroscopy, the molecule can be conjugated with other chromophores. This process aims to shift the maximum absorption wavelength (λmax) to a longer, more convenient region (a bathochromic shift) and/or to increase the molar absorptivity (a hyperchromic effect), thereby improving detection sensitivity. libretexts.org

Table 1: Potential Chromophore Conjugation Strategies

| Derivatization Reaction | Target Functional Group | Resulting Linkage | Effect on π-System | Expected Spectroscopic Shift |

|---|---|---|---|---|

| Reaction with aromatic aldehyde | Amino Group (-NH₂) | Schiff Base (Imine) | Extension of conjugation | Bathochromic & Hyperchromic |

| Acylation with aromatic acid chloride | Amino Group (-NH₂) | Amide | Extension of conjugation | Bathochromic & Hyperchromic |

| Esterification with aromatic alcohol | Carboxylic Acid (-COOH) | Ester | Extension of conjugation | Bathochromic & Hyperchromic |

Fluorescence detection offers superior sensitivity compared to UV-Vis absorbance. Derivatization of this compound with a fluorescent tag, or fluorophore, is a common strategy to enable highly sensitive detection. lubio.chbiomol.com The choice of labeling reagent depends on which functional group is targeted.

The primary amine group is a common target for fluorescent labeling. Reagents such as succinimidyl esters, isothiocyanates, and sulfonyl chlorides readily react with primary amines to form stable covalent bonds. biomol.com For instance, fluorescein (B123965) isothiocyanate (FITC) or succinimidyl esters of dyes like TAMRA can be used to attach a highly fluorescent moiety to the amino group. sb-peptide.com

Alternatively, the carboxylic acid group can be targeted. This typically involves an activation step, often using a carbodiimide (B86325) reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), which converts the carboxylic acid into a reactive intermediate. thermofisher.com This intermediate can then react with an amine-containing fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), to form a stable amide bond. nih.gov

Table 2: Common Fluorophore Labeling Reagents

| Fluorophore Reagent | Reactive Moiety | Target Functional Group | Resulting Linkage |

|---|---|---|---|

| Dansyl Chloride | Sulfonyl chloride | Amino Group (-NH₂) | Sulfonamide |

| Fluorescein Isothiocyanate (FITC) | Isothiocyanate | Amino Group (-NH₂) | Thiourea |

| 7-Amino-4-methylcoumarin (AMC) | Amine (requires -COOH activation) | Carboxylic Acid (-COOH) | Amide |

| Tide Flour™ 1 (TF1) | Succinimidyl Ester | Amino Group (-NH₂) | Amide |

Derivatization for Enhanced Chromatographic Separation

The polar nature of this compound, conferred by its amino and carboxylic acid groups, presents challenges for certain types of chromatography. Derivatization can be employed to modify its physical properties to improve separation efficiency and peak shape. psu.edu

Gas chromatography requires analytes to be volatile and thermally stable. colostate.edu Due to its high polarity and the presence of active hydrogens on the amine and carboxylic acid groups, this compound is non-volatile and would decompose at the high temperatures used in GC. thermofisher.com Therefore, derivatization is mandatory for GC analysis.

The primary goal is to cap the polar functional groups. Silylation is a widely used technique where active hydrogens are replaced with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. colostate.edu Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can simultaneously derivatize both the -NH₂ and -COOH groups, significantly increasing the molecule's volatility and thermal stability. thermofisher.comresearchgate.net Another approach is a two-step process involving esterification of the carboxylic acid (e.g., with an alcohol) followed by acylation of the amino group. researchgate.net

Table 3: Derivatization Reagents for GC Analysis

| Reagent | Abbreviation | Functional Groups Targeted | Resulting Derivative | Key Advantage |

|---|---|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -COOH, -NH₂ | TMS derivative | Volatile by-products |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -COOH, -NH₂ | TBDMS derivative | Increased stability to moisture |

| Diazomethane | - | -COOH | Methyl ester | Specific to carboxylic acids |

| Heptafluorobutyrylimidazole | HFBI | -NH₂ | Heptafluorobutyryl amide | Introduces electrophore for EC detection |

In liquid chromatography, particularly reversed-phase HPLC (RP-HPLC), retention is governed by the analyte's polarity. Highly polar compounds like this compound may exhibit poor retention on nonpolar stationary phases, eluting too quickly for effective separation. nih.gov Derivatization can be used to decrease the molecule's polarity (increase its hydrophobicity), leading to better retention and resolution. psu.edunih.gov

The same reactions used to enhance volatility for GC—such as silylation, acylation of the amine, and esterification of the carboxylic acid—also serve to decrease polarity for LC analysis. researchgate.net By converting the polar -NH₂ and -COOH groups into less polar amides, esters, or silylated derivatives, the molecule's interaction with the nonpolar stationary phase is increased, resulting in longer retention times and improved separation from other sample components. nih.gov

Capillary electrophoresis separates analytes based on their charge-to-size ratio in an electric field. fiveable.me The migration of a charged species is determined by its electrophoretic mobility. youtube.com this compound is an amphoteric molecule that can exist as a cation, zwitterion, or anion depending on the pH of the buffer. Its net charge, and thus its electrophoretic mobility, can be intentionally altered through derivatization. researchgate.netnih.gov

Table 4: Strategies for Altering Electrophoretic Mobility in CE

| Derivatization Strategy | Target Functional Group | Effect on Charge (at neutral pH) | Impact on Electrophoretic Mobility |

|---|---|---|---|

| Acylation of amine | Amino Group (-NH₂) | Loss of positive charge potential | Becomes more negative; migrates faster towards anode |

| Esterification of carboxylic acid | Carboxylic Acid (-COOH) | Loss of negative charge potential | Becomes more positive; migrates faster towards cathode |

| Sulfonation of amine | Amino Group (-NH₂) | Introduces a permanent negative charge | Becomes strongly negative; high mobility towards anode |

| Coupling to a cationic tag | Carboxylic Acid (-COOH) | Introduces a permanent positive charge | Becomes strongly positive; high mobility towards cathode |

Referenced Compounds

Derivatization for Mass Spectrometry Sensitivity and Identification

Derivatization of this compound is a critical step for overcoming challenges in mass spectrometry (MS), such as poor ionization efficiency and low sensitivity. By chemically modifying the molecule's carboxylic acid and amino functional groups, its physicochemical properties can be altered to be more favorable for MS analysis.

Ionization Enhancement Strategies

The inherent polarity of this compound can make it challenging to analyze directly by certain mass spectrometry methods, particularly those coupled with reversed-phase liquid chromatography. Chemical derivatization can significantly improve chromatographic retention and, more importantly, enhance the ionization efficiency of the analyte. researchgate.net The goal of these strategies is typically to introduce a moiety that is easily ionizable, thereby increasing the signal intensity of the molecule in the mass spectrometer.

For carboxylic acids, derivatization reagents can introduce a permanently charged group or a group with high proton affinity, leading to a dramatic increase in MS signal intensity. researchgate.net For instance, derivatization of carboxylic acids has been shown to enhance mass spectrometry signals by 20- to 40-fold. psu.edu Reagents such as 2-hydrazinoquinoline (B107646) (HQ) have been successfully used to derivatize short-chain carboxylic acids, aldehydes, and ketones simultaneously for LC-MS analysis, improving detection and characterization. mdpi.com Similarly, the amino group of this compound can be targeted. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride react with primary and secondary amines, introducing a bulky, nonpolar group that improves chromatographic behavior and a readily detectable tag for MS. researchgate.net By converting the polar functional groups into less polar derivatives, these methods improve retention on reversed-phase columns and enhance the efficiency of ionization processes like electrospray ionization (ESI), ultimately leading to lower detection limits. researchgate.net

Table 1: Common Derivatization Reagents for Ionization Enhancement

| Target Functional Group | Derivatization Reagent | Enhancement Principle | Reference |

|---|---|---|---|

| Carboxylic Acid | 2-hydrazinoquinoline (HQ) | Introduces a readily ionizable quinoline (B57606) moiety. | mdpi.com |

| Carboxylic Acid | 3-nitrophenylhydrazine (B1228671) (3-NPH) with EDC | Reduces polarity and improves ionization. | nih.gov |

| Amino Group | Dansyl Chloride | Adds a highly fluorescent and easily ionizable group. | researchgate.net |

| Amino Group | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Improves chromatographic separation and MS/MS detectability. | researchgate.net |

Isotope Labeling for Quantitative Analysis

For accurate quantification, especially in complex biological matrices, isotope labeling has become an indispensable tool. nih.gov This technique involves using a derivatizing agent that exists in two forms: a "light" version (containing naturally abundant isotopes like ¹²C, ¹H, ¹⁴N) and a "heavy" version, which is enriched with stable isotopes such as ¹³C, ²H (D), or ¹⁵N. nih.govsigmaaldrich.com

The principle involves derivatizing the sample of interest with one isotopic form (e.g., light) and an internal standard or a comparator sample with the other form (e.g., heavy). psu.edu The samples are then mixed and analyzed together in a single LC-MS run. psu.edu Because the light and heavy derivatives are chemically identical, they co-elute during chromatography, but they are distinguishable in the mass spectrometer by their mass difference. sigmaaldrich.com The ratio of the peak intensities of the heavy and light forms allows for precise and accurate relative or absolute quantification, effectively correcting for variations in sample preparation, chromatographic retention, and ionization efficiency. nih.govnih.gov

This approach, often called isotope-coded derivatization, has been successfully applied to quantify carboxylic acids. For example, a method using 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ) and its ¹³C/¹⁵N-tagged counterpart was developed to accurately quantify short-chain fatty acids, diminishing matrix effects and enhancing sensitivity. nih.gov Such a strategy is directly applicable to this compound, where either its carboxyl or amino group could be targeted by an appropriate isotope-coded reagent.

Table 2: Isotope Labeling Strategies for Quantitative MS

| Labeling Strategy | Reagent Example (Light/Heavy) | Target Moiety | Principle | Reference |

|---|---|---|---|---|

| Isotope-Coded Derivatization | DMAQ / 13C/15N-DMAQ | Carboxylic Acids (via hydrazide) | Derivatization enhances sensitivity and the heavy label serves as an internal standard, reducing matrix effects. | nih.gov |

| Isotope-Coded Affinity Tags (ICAT) | Thiol-reactive tags | Cysteine residues (in proteins) | Site-specific labeling of proteins for quantitative proteomics. | sigmaaldrich.comnih.gov |

| Stable Isotope Dimethyl Labeling | Formaldehyde (CH₂O) / Deuterated Formaldehyde (CD₂O) | Primary/Secondary Amines | Reductive amination labels amine-containing molecules for relative quantification. | psu.edu |

| Metabolic Labeling (SILAC) | Light (e.g., ¹²C₆-Arg) / Heavy (e.g., ¹³C₆-Arg) Amino Acids | Incorporated into proteins during cell culture | In vivo labeling for quantitative comparison of proteomes. | nih.govyoutube.com |

Covalent Conjugation to Substrates and Materials

The bifunctional nature of this compound, possessing both a reactive carboxylic acid and an amino group, makes it an excellent candidate for covalent conjugation to a wide variety of substrates and materials. nih.gov This immobilization is crucial for applications in materials science, diagnostics, and affinity-based purification. The choice of conjugation chemistry depends on the functional groups available on the substrate.

The carboxylic acid group can be activated to form a more reactive intermediate that readily couples with nucleophiles, such as primary amines on a substrate surface. The most common method involves the use of carbodiimides, like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate. This activated ester efficiently reacts with amine-functionalized surfaces (e.g., silica, polymers, or proteins) to form a stable amide bond. nih.gov

Conversely, the primary amino group on the isoquinoline ring is a potent nucleophile and can be used to conjugate the molecule to substrates containing electrophilic groups. For example, it can react with materials functionalized with NHS esters, isothiocyanates, or epoxides to form stable amide, thiourea, or secondary amine linkages, respectively. This dual reactivity allows for controlled orientation of the immobilized molecule, depending on which functional group is used for the linkage.

Table 3: Covalent Conjugation Chemistries for this compound

| Reactive Group on Compound | Reactive Group on Substrate | Coupling Chemistry/Reagents | Resulting Linkage |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Amine (-NH₂) | EDC/NHS | Amide |

| Amine (-NH₂) | Carboxylic Acid (-COOH) | EDC/NHS | Amide |

| Amine (-NH₂) | NHS-Ester | Direct reaction | Amide |

| Amine (-NH₂) | Isothiocyanate | Direct reaction | Thiourea |

| Amine (-NH₂) | Epoxide | Direct reaction | Secondary Amine / Hydroxy |

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block in Complex Organic Synthesis

The unique arrangement of reactive sites on the 5-Aminoisoquinoline-1-carboxylic acid scaffold makes it a valuable precursor for creating intricate molecular structures. Its utility spans the synthesis of fused heterocyclic systems, the remodeling of molecular scaffolds, and the generation of polyfunctionalized derivatives.

The isoquinoline (B145761) core is a key structural motif in numerous natural products and pharmacologically active compounds. nih.govthieme-connect.de The strategic placement of the amino and carboxylic acid groups in this compound provides convenient handles for annulation reactions, where additional rings are fused onto the existing framework.

For instance, the amino group can act as a nucleophile in cyclization reactions to form new heterocyclic rings. Syntheses of complex systems like pyrimido[5,4-c]isoquinolines have been achieved using aminoisoquinolines as key starting materials. nih.gov Similarly, the carboxylic acid can be activated and induced to react with other functionalities, either on the same molecule or an external reagent, to forge new ring systems. A common strategy involves the lactamization of an amino-substituted quinoline (B57606) or isoquinoline carboxylic acid, catalyzed by agents like polyphosphoric acid (PPA), to create fused thiazepino-quinoline structures. nih.gov While direct examples starting from this compound are specific, the principles are well-established with analogous structures. For example, the synthesis of tetracyclic tetrahydroisoquinoline derivatives has been accomplished through a Pomeranz–Fritsch double cyclization of arylglycine derivatives, which themselves can be formed from components including a substituted amine and glyoxylic acid. nih.gov

Beyond serving as a static foundation, the this compound framework can be chemically altered to generate entirely new molecular scaffolds. This process, known as scaffold remodeling or scaffold hopping, is a powerful strategy in medicinal chemistry to explore novel chemical space and develop compounds with new biological activities.

The presence of multiple reactive functional groups allows for intricate intramolecular rearrangements and bond-forming or bond-breaking sequences that reshape the core structure. While specific examples detailing the remodeling of this compound are not extensively documented in general literature, the potential for such transformations is significant. Methodologies like the Petasis three-component reaction followed by cyclization are used to build complex isoquinoline-based structures, and subsequent reactions can be envisioned to alter this framework. nih.gov The field of bifunctional molecules, which relies on linking two distinct moieties, often involves complex linkers and scaffolds that can be derived from such versatile building blocks. researchgate.netnih.gov

The amino and carboxylic acid groups of this compound are readily converted into a wide array of other functional groups, enabling the synthesis of a diverse library of derivatives. google.com This polyfunctionalization is crucial for tuning the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic character.

The primary amino group can undergo standard transformations such as acylation to form amides, sulfonylation to form sulfonamides, or alkylation. The carboxylic acid is equally versatile and can be converted to esters, amides, or acid chlorides. researchgate.net For example, treatment with thionyl chloride would yield the corresponding acid chloride, a highly reactive intermediate that can be coupled with various amines to produce a range of amides. researchgate.net Furthermore, the isoquinoline ring itself can be subjected to reactions such as acylation under specific conditions. organic-chemistry.org These transformations allow chemists to systematically modify the molecule to optimize its function for a particular application.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagent Example | Product Functional Group | Reference |

|---|---|---|---|---|

| Amino Group (-NH₂) | Acylation | Acetyl Chloride | Amide (-NHCOCH₃) | researchgate.net |

| Amino Group (-NH₂) | Sulfonylation | Toluenesulfonyl Chloride | Sulfonamide (-NHSO₂R) | researchgate.net |

| Carboxylic Acid (-COOH) | Esterification | Methanol, Acid Catalyst | Ester (-COOCH₃) | thieme-connect.de |

| Carboxylic Acid (-COOH) | Amidation | Amine, Coupling Agent (e.g., EDC) | Amide (-CONHR) | nih.gov |

| Carboxylic Acid (-COOH) | Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride (-COCl) | researchgate.net |

| Carboxylic Acid (-COOH) | Reduction | Lithium Aluminum Hydride (LiAlH₄) | Alcohol (-CH₂OH) | thieme-connect.de |

Influence on the Design and Synthesis of Functional Materials

The unique properties of this compound, particularly its bifunctionality and aromatic nature, make it a candidate for applications in materials science, including the stabilization of nanomaterials and the chemical modification of surfaces.

Nanoparticles, due to their high surface energy, have a tendency to aggregate to achieve a more stable state. nih.gov To prevent this, stabilizing agents are used to coat their surface. Carboxylic acids are well-established stabilizers, particularly for metallic nanoparticles like silver (AgNPs) and iron oxide. orientjchem.orgnih.govmdpi.com The carboxylate group (-COO⁻) can adsorb onto the nanoparticle surface, creating a negative surface charge that results in electrostatic repulsion between particles, thus ensuring colloidal stability. nih.govnih.gov

Amino acids, which contain both amino and carboxylic acid groups, have been successfully used as capping agents in nanoparticle synthesis. orientjchem.orgresearchgate.net In the case of this compound, the carboxylate group would be the primary anchor to the nanoparticle surface. The isoquinoline ring and the amino group would then form the outer layer of the stabilizing shell. This organic shell not only prevents aggregation but can also influence the biological interactions and solubility of the nanomaterial. mdpi.comnih.gov The stabilization can occur through electrostatic repulsion from the charged groups and steric hindrance from the bulky isoquinoline structure. mdpi.com

Table 2: Features of this compound for Nanoparticle Stabilization

| Molecular Feature | Stabilization Mechanism | Reference |

|---|---|---|

| Carboxylate Group (-COO⁻) | Adsorbs to nanoparticle surface, providing an electrostatic barrier. | nih.govmdpi.com |

| Aromatic Isoquinoline Ring | Provides a steric barrier, preventing particle aggregation. | mdpi.com |

| Amino Group (-NH₂) | Can be protonated to provide additional surface charge and electrostatic repulsion. | orientjchem.org |

| Overall Structure | Forms a hydrophilic layer, enhancing colloidal stability in aqueous media. | nih.gov |

The modification of material surfaces is critical for creating advanced materials with tailored properties for applications ranging from biosensors to protective coatings. researchgate.netrsc.org Bifunctional molecules like this compound are ideal candidates for surface modification because one functional group can be used to anchor the molecule to a surface while the other remains free to interact with the environment or for further chemical conjugation. researchgate.netrsc.org

For example, the carboxylic acid group can be used to attach the molecule to amine-functionalized surfaces via amide bond formation. imagionbiosystems.com Conversely, the amino group can attach to surfaces functionalized with carboxylic acids or other electrophilic groups. This has been demonstrated with ω-aminocarboxylic acids, which have been successfully grafted onto the surface of materials like layered polysilane. researchgate.net Once anchored, the exposed isoquinoline moiety alters the surface's chemical properties, such as its hydrophobicity and electronic character. The remaining free functional group (either the amine or the carboxylate) can then be used to immobilize other molecules, such as enzymes for biosensing applications or polymers for creating new composite materials. rsc.org

Compound Names

Coordination Chemistry with Metal Centers

The molecular architecture of this compound, featuring a rigid isoquinoline backbone with both a nitrogen atom embedded in the aromatic system and a carboxylic acid group at the 1-position, alongside an amino group at the 5-position, suggests its potential as a chelating ligand in coordination chemistry. The nitrogen atom of the isoquinoline ring and the oxygen atoms of the deprotonated carboxylate group are predicted to be the primary sites for binding to metal ions. This chelation can lead to the formation of stable, five- or six-membered rings with the metal center, a common and stabilizing feature in coordination complexes.

Despite its promising structural features, a thorough review of the scientific literature reveals a notable absence of published research specifically detailing the coordination chemistry of this compound with metal centers. While extensive research exists on the coordination complexes of structurally related isoquinoline and quinoline carboxylic acids, no studies have been found that specifically report the synthesis, structural characterization, or properties of metal complexes involving this compound as a ligand.

For context, studies on analogous compounds offer insights into the potential coordination behavior of this molecule. For instance, isoquinoline-5-carboxylic acid has been successfully employed in the synthesis of two-dimensional coordination polymers with copper(II) ions. nih.gov In these structures, the copper(II) centers are coordinated by the nitrogen atom of the isoquinoline ring and the carboxylate oxygen atoms, demonstrating the typical bidentate N,O-chelation mode of this ligand class. nih.gov Similarly, various quinoline and isoquinoline carboxylic acid derivatives have been utilized to form stable complexes with metals such as rhenium(V), where the ligands also exhibit a chelate coordination mode.

The lack of specific research on the coordination chemistry of this compound represents a gap in the current body of scientific knowledge. Future research in this area could be valuable for the development of new functional materials with novel electronic, magnetic, or catalytic properties.

Due to the absence of specific research findings on the coordination chemistry of this compound, a data table of its metal complexes cannot be provided.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 5-Aminoisoquinoline-1-carboxylic acid, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the carboxylic acid proton. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid group (-COOH).

The protons on the isoquinoline (B145761) ring system will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants (J) would provide critical information about the substitution pattern. For instance, the proton at position 3, adjacent to the nitrogen, is expected to be deshielded and appear at a lower field. The protons on the benzene (B151609) ring portion (positions 6, 7, and 8) will show characteristic splitting patterns (e.g., doublets, triplets, or multiplets) depending on their coupling with neighboring protons. The amino group protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The carboxylic acid proton is characteristically found at a very downfield position, often above δ 10 ppm, and typically presents as a broad singlet. mdpi.com

Predicted ¹H NMR Data for this compound (Note: This is a predicted table based on analogous structures and general principles, as direct experimental data is not available.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.0 - 8.5 | d | ~6.0 |

| H-4 | 7.5 - 8.0 | d | ~6.0 |

| H-6 | 7.0 - 7.5 | t | ~8.0 |

| H-7 | 6.8 - 7.3 | d | ~8.0 |

| H-8 | 7.8 - 8.3 | d | ~8.0 |

| -NH₂ | 4.0 - 6.0 (broad) | s | N/A |

| -COOH | 10.0 - 13.0 (broad) | s | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the ten carbon atoms. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, anticipated to appear significantly downfield in the range of δ 165-180 ppm. mdpi.com The carbons of the isoquinoline ring will resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the amino group (C-5) would be shielded relative to a similar unsubstituted carbon, while the carbon attached to the carboxylic acid group (C-1) and those in proximity to the nitrogen atom (C-1, C-3) would be deshielded.

Predicted ¹³C NMR Data for this compound (Note: This is a predicted table based on analogous structures and general principles, as direct experimental data is not available.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165 - 180 |

| C-1 | 140 - 150 |

| C-3 | 145 - 155 |

| C-4 | 120 - 130 |

| C-4a | 125 - 135 |

| C-5 | 140 - 150 |

| C-6 | 110 - 120 |

| C-7 | 125 - 135 |

| C-8 | 115 - 125 |

| C-8a | 130 - 140 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. researchgate.net For this compound, COSY would show correlations between adjacent aromatic protons, helping to trace the connectivity within the ring system. For example, a cross-peak between the signals for H-3 and H-4 would confirm their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). chemicalbook.com It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly powerful for identifying quaternary carbons (those without attached protons), such as C-1, C-4a, C-5, and C-8a in the target molecule. For instance, correlations from the carboxylic acid proton to C-1 and C-8a would be expected, confirming the position of the carboxyl group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₁₀H₈N₂O₂), the expected exact mass can be calculated. This precise measurement helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass.

Predicted HRMS Data for this compound (Note: This is a calculated table based on the molecular formula.)

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 189.0659 |

| [M-H]⁻ | 187.0513 |

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used for structural elucidation. For this compound, characteristic fragmentation pathways would be expected. A common fragmentation for carboxylic acids is the loss of a water molecule (H₂O, 18 Da) and/or a carboxyl group (COOH, 45 Da). Aromatic compounds, particularly those with stable ring systems like isoquinoline, tend to show a prominent molecular ion peak.

The fragmentation of the isoquinoline ring itself can also occur, often involving the loss of HCN (27 Da). The presence of the amino group could lead to the loss of ammonia (B1221849) (NH₃, 17 Da) or related fragments. The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), would provide confirmatory evidence for the structure of this compound.

Coupling with Chromatography (LC-MS, CE-MS)

The hyphenation of separation techniques like liquid chromatography (LC) and capillary electrophoresis (CE) with mass spectrometry (MS) provides powerful tools for the analysis of this compound, enabling its separation from complex matrices and its sensitive and specific detection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone technique for the analysis of carboxylic acid-containing metabolites. mdpi.com However, the analysis of polar compounds like this compound presents challenges, particularly poor retention on standard reversed-phase (RP) liquid chromatography columns. researchgate.netnih.gov To address this, several strategies can be employed.

One common approach involves derivatization of the carboxylic acid group. mdpi.comnih.gov Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to convert the carboxylic acid into a less polar, more easily retained derivative, which also enhances ionization efficiency for mass spectrometric detection. mdpi.comnih.gov

Alternatively, direct analysis without derivatization is possible. Given the presence of the carboxylic acid functional group, analysis is often performed using electrospray ionization (ESI) in negative ion mode, which detects the deprotonated molecule [M-H]⁻. researchgate.net Conversely, the basic amino group on the isoquinoline ring allows for efficient protonation, enabling detection in ESI positive ion mode as the [M+H]⁺ species. mdpi.com A study on the related compound 5-Aminoisoquinoline (B16527) (5-AIQ) utilized an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method with ESI in positive mode. mdpi.com This method employed a mobile phase of acetonitrile (B52724) and 10 mM ammonium (B1175870) acetate (B1210297) on a C18 column for chromatographic separation. mdpi.com The precursor ion [M+H]⁺ for 5-AIQ was observed at m/z 145.0, with product ions at m/z 117.4 and 91.0 used for quantification in multiple reaction monitoring (MRM) mode. mdpi.com A similar approach could be adapted for this compound, optimizing for its specific mass transitions.

| Parameter | Description | Finding/Example | Citation |

| Chromatography | Separation Technique | Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) | mdpi.com |

| Column | Stationary Phase | Acquity CSH C18 (or similar) | mdpi.com |

| Mobile Phase | Eluents | A: 10 mM Ammonium Acetate in WaterB: Acetonitrile | mdpi.com |

| Ionization Mode | MS Interface | Electrospray Ionization (ESI), Positive or Negative Mode | researchgate.netmdpi.com |

| Detection (Positive) | Target Ion | Precursor Ion: [M+H]⁺ | mdpi.com |

| Detection (Negative) | Target Ion | Precursor Ion: [M-H]⁻ | researchgate.net |

| Analysis Mode | MS/MS Method | Multiple Reaction Monitoring (MRM) for quantification | mdpi.com |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis-mass spectrometry (CE-MS) is a highly effective technique for the analysis of charged and polar molecules, making it well-suited for this compound. nih.govresearchgate.net CE separates ions based on their electrophoretic mobility in an electric field, offering high resolution and rapid analysis times. nih.gov

For the analysis of amino acids and related compounds, a low-pH background electrolyte, such as formic acid, is typically used. researchgate.net Under these acidic conditions, the amino group of this compound becomes protonated, imparting a net positive charge to the molecule. This allows it to migrate toward the cathode and be separated from other sample components. researchgate.net Following separation, the analyte enters the mass spectrometer, typically via an ESI interface, for sensitive and selective detection. nih.govresearchgate.net This method is noted for its simplicity, speed, and selectivity. nih.gov

| Parameter | Description | Finding/Example | Citation |

| Separation Mode | Electrophoresis Type | Capillary Zone Electrophoresis (CZE) | nih.gov |

| Background Electrolyte | Separation Medium | Low pH buffer (e.g., 1 M Formic Acid) to ensure positive charge | researchgate.net |

| Ionization Mode | MS Interface | Electrospray Ionization (ESI), Positive Mode | nih.govresearchgate.net |

| Detection | Target Ion | Protonated molecule [M+H]⁺ | researchgate.net |

| Key Advantage | Method Characteristic | High efficiency and resolution for charged, polar analytes | nih.gov |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy explores the molecular vibrations of a compound, providing a structural fingerprint based on its functional groups.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to its functional groups. The most prominent feature of a carboxylic acid is the O–H stretching vibration, which appears as a very broad band spanning the 2500–3300 cm⁻¹ region. libretexts.orgorgchemboulder.com This broadening is a result of extensive intermolecular hydrogen bonding that forms dimeric structures. orgchemboulder.com

The carbonyl (C=O) stretch of the carboxylic acid gives rise to an intense absorption band between 1690 and 1760 cm⁻¹. orgchemboulder.com The exact position depends on the molecular environment; in the common hydrogen-bonded dimer form, this peak is typically centered around 1710 cm⁻¹. libretexts.org Other significant bands include the C–O stretch, found in the 1210–1320 cm⁻¹ range, and the N-H stretches of the primary amine group, which are expected as one or two sharp bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Appearance | Citation |

| Carboxylic Acid | O–H Stretch | 2500 - 3300 | Very Broad | libretexts.orgorgchemboulder.com |

| Carboxylic Acid | C=O Stretch (Dimer) | ~1710 | Strong, Sharp | libretexts.org |

| Carboxylic Acid | C–O Stretch | 1210 - 1320 | Medium | orgchemboulder.com |

| Primary Amine | N–H Stretch | 3300 - 3500 | Sharp, Medium | |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Variable |

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For carboxylic acids, the carbonyl (C=O) stretching frequency is also a key diagnostic peak in the Raman spectrum. Due to polymerization effects in the solid or liquid state, this frequency is typically lowered and observed in the range of 1650-1670 cm⁻¹. ias.ac.in The aromatic isoquinoline ring system would also produce a series of characteristic bands corresponding to ring stretching and deformation modes. Raman spectroscopy's utility is enhanced by its compatibility with aqueous samples and minimal sample preparation. nih.gov

| Functional Group | Vibration Type | Characteristic Raman Shift (cm⁻¹) | Citation |

| Carboxylic Acid | C=O Stretch (Polymer) | 1650 - 1670 | ias.ac.in |

| Aromatic Ring | Ring Breathing/Stretching | ~1000 and 1300-1600 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by intense absorptions arising from π → π* electronic transitions within the conjugated aromatic isoquinoline ring system.

| Feature | Description | Expected Observation |

| Chromophore | The light-absorbing unit | Isoquinoline aromatic ring system |

| Transitions | Type of electronic excitation | π → π* transitions |

| Substituent Effects | Influence of functional groups | The -NH₂ and -COOH groups will modulate the λmax and molar absorptivity (ε) compared to unsubstituted isoquinoline. |

| Spectrum | Expected result | Multiple absorption bands in the UV region, characteristic of a polycyclic aromatic system. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful and unambiguous technique for determining the precise three-dimensional structure of a molecule at atomic resolution. nih.gov This method provides definitive information on the spatial arrangement of atoms, bond lengths, bond angles, and torsional angles of a compound in its crystalline solid state. nih.gov

For this compound, a single-crystal X-ray diffraction analysis would first require the growth of suitable, high-quality crystals. The analysis would yield a detailed structural model, confirming the planarity of the isoquinoline bicyclic system and revealing the exact conformation of the amino and carboxylic acid substituents relative to the ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds involving the carboxylic acid and amino groups, that dictate how the molecules pack together to form the crystal lattice. researchgate.net This information is invaluable for understanding the compound's physical properties and for structure-based design efforts.

Though a specific crystal structure has not been published for this compound, a crystallographic experiment would report the following key parameters.

| Parameter | Description | Example Data Type | Citation |

| Crystal System | The symmetry class of the crystal lattice | e.g., Triclinic, Monoclinic, Orthorhombic | researchgate.net |

| Space Group | The specific symmetry group of the crystal | e.g., P-1, P2₁/c | researchgate.net |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell | a = 11.8 Å, b = 12.8 Å, c = 17.1 Åα = 77.3°, β = 74.1°, γ = 66.4° | researchgate.net |

| Bond Lengths/Angles | Precise intramolecular distances and angles | e.g., C-C, C-N, C=O bond lengths in Ångstroms (Å) | nih.gov |

| Intermolecular Forces | Description of non-covalent interactions | e.g., N-H···O, O-H···O hydrogen bonds | researchgate.net |

Computational Chemistry and Theoretical Investigations of 5 Aminoisoquinoline 1 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the theoretical study of molecules like 5-Aminoisoquinoline-1-carboxylic acid. These calculations provide a fundamental understanding of the molecule's behavior at an electronic level.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a versatile and popular quantum mechanical modeling method for investigating the electronic structure of molecules. ijastems.org It is employed to determine various electronic properties by calculating the electron density of a system. nih.gov For this compound, DFT studies can elucidate the distribution of electrons and predict chemical reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. ijastems.orgresearchgate.net The HOMO represents the ability of a molecule to donate an electron, acting as an electron donor, while the LUMO represents its ability to accept an electron, acting as an electron acceptor. scispace.com

The distribution of these orbitals in this compound would likely show the HOMO localized over the electron-rich amino group and the aromatic isoquinoline (B145761) ring system. The LUMO, conversely, is expected to be distributed over the electron-deficient carboxylic acid group and the heterocyclic ring. This distribution indicates that the amino group enhances the electron-donating capacity, while the carboxylic acid group acts as an electron-accepting site. The analysis of HOMO and LUMO energies helps in understanding intramolecular charge transfer within the molecule. ijastems.orgscispace.com

Table 1: Illustrative Frontier Molecular Orbital Data for Aromatic Amino Acids This table presents hypothetical data based on typical values for similar aromatic and heterocyclic amino acid compounds to illustrate the expected results from a DFT calculation.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

The energy gap (ΔE) is the energy difference between the HOMO and LUMO levels (ΔE = ELUMO - EHOMO). This value is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to move an electron from the ground state to an excited state. nih.gov Conversely, a small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, making it easier to "activate" for participation in chemical reactions. nih.govscispace.com For this compound, the calculated energy gap would provide a quantitative measure of its electronic stability.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. ijastems.orgmdpi.comnih.gov The MEP map displays different potential values on the electron density surface, typically using a color spectrum. nih.gov

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the electronegative oxygen atoms of the carboxyl group and the nitrogen atom of the amino group. nih.govresearchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.net The hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group are expected to be in these positive regions.

Green Regions: Represent areas of neutral or near-zero potential. nih.gov

The MEP map provides a clear picture of the molecule's charge distribution, highlighting the electron-rich and electron-deficient areas that govern molecular interactions. mdpi.comnumberanalytics.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of molecules in their electronically excited states. nih.govrsc.org This method is widely used for calculating electronic absorption spectra, providing insights into a molecule's optical properties. nih.govuci.edu

For this compound, TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λmax) in its UV-visible spectrum. chemrxiv.org The analysis can identify the nature of electronic transitions, such as π → π* or n → π* transitions, by examining the molecular orbitals involved. researchgate.net This information is crucial for understanding the photophysical behavior of the compound and for designing molecules with specific light-absorbing properties. rsc.orgrsc.org

Geometrical Parameter Optimization and Conformational Analysis

Computational methods are used to determine the most stable three-dimensional structure of a molecule by optimizing its geometrical parameters, such as bond lengths, bond angles, and dihedral angles. ijastems.orgbeilstein-journals.org This process involves finding the minimum energy conformation on the potential energy surface. researchgate.net DFT methods, such as B3LYP, are commonly employed for this purpose. scispace.combeilstein-journals.org

Table 2: Representative Optimized Geometrical Parameters for an Isoquinoline Carboxylic Acid Derivative This table shows typical bond lengths and angles for a molecule containing isoquinoline and carboxylic acid moieties, as would be determined by DFT geometry optimization.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-C (ring) | 1.39 - 1.42 | C-C-C (ring) | 118 - 121 |

| C-N (ring) | 1.33 - 1.38 | C-N-C (ring) | 117 - 119 |

| C-C (carboxyl) | 1.51 | C-C=O | 123 |

| C=O | 1.22 | C-C-OH | 112 |

| C-OH | 1.35 | O-C-OH | 125 |

Vibrational Frequency Analysis and Spectroscopic Prediction

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a cornerstone for the structural elucidation of molecules. Computational methods, particularly Density Functional Theory (DFT), have become indispensable for the accurate prediction and interpretation of vibrational spectra. figshare.comresearchgate.netresearchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that aids in the assignment of experimental bands to specific molecular motions.

For this compound, a theoretical vibrational analysis would reveal characteristic frequencies associated with its distinct functional groups and the isoquinoline core. The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set). figshare.comresearchgate.net A common approach involves geometry optimization followed by frequency calculations at a level such as B3LYP with a 6-311++G(d,p) basis set. figshare.com

The predicted vibrational spectrum of this compound would exhibit several key features. The O-H stretching vibration of the carboxylic acid group is expected to appear as a broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer form often present in the solid state. The C=O stretching of the carboxyl group is anticipated to be a strong absorption in the range of 1700-1750 cm⁻¹. nih.gov The N-H stretching vibrations of the primary amine group would likely manifest as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the isoquinoline ring system would appear in the 1400-1600 cm⁻¹ range. researchgate.net

A data table summarizing the expected vibrational modes and their approximate frequency ranges for this compound is presented below.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) |

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | Isoquinoline Ring | 3000 - 3100 |

| C=O Stretch | Carboxylic Acid | 1700 - 1750 |

| C=C/C=N Stretch | Isoquinoline Ring | 1400 - 1600 |

| N-H Bend | Primary Amine | 1550 - 1650 |

| O-H Bend | Carboxylic Acid | 1300 - 1450 |

| C-N Stretch | Amino Group | 1250 - 1350 |

| C-O Stretch | Carboxylic Acid | 1200 - 1300 |

Note: These are general expected ranges and the precise frequencies would be determined by DFT calculations.

Solvent Effects Modeling (e.g., Polarizable Continuum Model (PCM))

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models that account for solvent effects are crucial for obtaining results that are comparable to experimental data in solution. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. mdpi.comresearchgate.net This approach allows for the calculation of solute properties in the presence of a solvent without the prohibitive computational cost of explicitly modeling individual solvent molecules.

In the context of this compound, PCM calculations can be employed to study how the solvent polarity affects its geometric parameters, electronic structure, and spectroscopic properties. For instance, the relative energies of different conformers can change in solvents of varying dielectric constants. The zwitterionic form, where the carboxylic acid protonates the amino group, may become more stable in polar protic solvents.